3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid
Overview
Description
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid is a useful research compound. Its molecular formula is C15H11F3O2 and its molecular weight is 280.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Synthesis Applications
EP1 Receptor Selective Antagonists : A study by Naganawa et al. (2006) explored analogs of a compound similar in structure to "3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid" for potential as EP1 receptor selective antagonists. This research highlights the compound's relevance in medicinal chemistry, particularly in the development of new therapeutics targeting the EP1 receptor subtype (Naganawa et al., 2006).
Structural Analysis for Bioactivity Prediction : Dinesh (2013) conducted a detailed analysis of two benzoic acids' crystal structures, including interactions and bioactivity predictions. While the specific compound isn't directly studied, the methods applied are relevant for assessing the bioactive potential of similar compounds (Dinesh, 2013).
Material Science and Chemistry
- Functionalized (Trifluoromethyl)benzenes and -pyridines : Volle and Schlosser (2002) described the preparation of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, highlighting a pathway to trifluoromethyl-substituted benzoates. This work indicates the compound's utility in synthesizing materials with potential electronic or optical applications (Volle & Schlosser, 2002).
Pharmaceutical and Biological Research
- Antidepressant Metabolism : Hvenegaard et al. (2012) investigated the oxidative metabolism of a novel antidepressant, illustrating the compound's involvement in metabolic pathways and its potential impact on drug efficacy and safety (Hvenegaard et al., 2012).
Environmental and Catalysis Research
- Photocatalytic Performance : Wang et al. (2015) synthesized coordination compounds based on "this compound" derivatives, evaluating their optical properties and photocatalytic performance. This suggests the compound's utility in environmental remediation and sustainable chemistry applications (Wang et al., 2015).
Biochemical Analysis
Biochemical Properties
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes and proteins, influencing their activity and stability . For instance, it has been observed to interact with carbon-centered radical intermediates, which are essential in many biochemical processes . The nature of these interactions often involves the stabilization of radical intermediates, thereby facilitating various biochemical reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the trifluoromethyl group can modulate the activity of certain signaling proteins, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, the compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and altered metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can be metabolized through oxidation and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s overall biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
3-methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-8-10(14(19)20)6-7-11(9)12-4-2-3-5-13(12)15(16,17)18/h2-8H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMMKYADNPXZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620589 | |
Record name | 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473264-01-6 | |
Record name | 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.